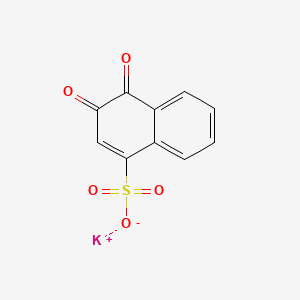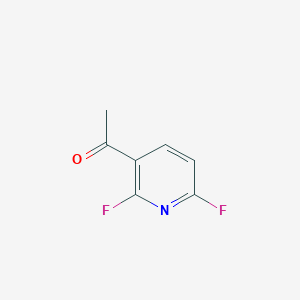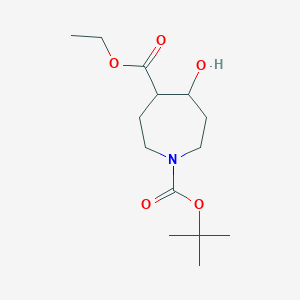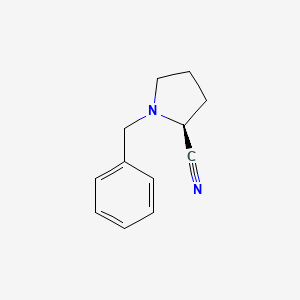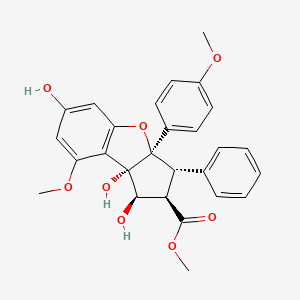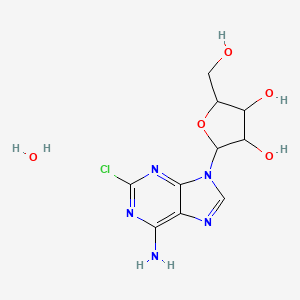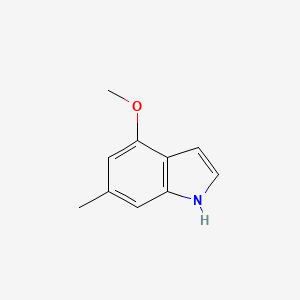
4-Methoxy-6-methyl-1H-indole
Descripción general
Descripción
4-Methoxy-6-methyl-1H-indole (4M6M1H-Indole) is an indole derivative that has been used in a variety of scientific research studies. It is a small molecule that is structurally similar to serotonin and has been used in many different areas of research, including neuroscience, biochemistry, and pharmacology. 4M6M1H-Indole has been found to have a variety of biochemical and physiological effects, and it has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Nucleophilic Reactivities and Kinetic Studies
Research on the nucleophilic reactivities of indoles, including derivatives similar to 4-Methoxy-6-methyl-1H-indole, highlights their potential in coupling reactions, providing insights into their reactivity parameters. Such studies are pivotal for understanding the chemical behavior of indoles in various synthetic applications, potentially aiding in the development of new synthetic methodologies for complex indole derivatives (Lakhdar et al., 2006).
Photophysics and Exciplex Formation
The study of the photophysical properties of methoxyindole derivatives underpins their potential in light-emitting devices and photodynamic therapy. The non-exciplex forming nature of certain methoxyindoles suggests a distinct class of materials with specific light emission properties, which could be exploited in designing new photonic materials and therapeutic agents (Hershberger & Lumry, 1976).
Conducting Polymers and Electrochemical Properties
The electropolymerization of thieno[3,2-b]indoles, including 6-methoxy derivatives, leads to new conducting materials with applications in electronics and energy storage. These studies contribute to the development of novel conducting polymers with tailored properties for specific applications, such as organic electronics and electrochromic devices (Mezlova et al., 2005).
Antioxidant and Cytotoxicity Properties
Research into 6-methoxytetrahydro-β-carboline derivatives, which can be synthesized through reactions involving methoxyindole analogs, has revealed moderate antioxidant properties and specific cytotoxic activities against non-tumorous cell lines. These findings open pathways to developing new antioxidant compounds with potential therapeutic applications, particularly in cancer prevention and treatment (Goh et al., 2015).
Synthesis and Functionalization
The synthesis and functionalization of indoles, including 4-Methoxy-6-methyl-1H-indole, through palladium-catalyzed reactions, is a significant area of research. These methodologies provide versatile routes to a broad array of biologically active compounds, including pharmaceuticals and natural products, showcasing the crucial role of indole derivatives in medicinal chemistry and drug design (Cacchi & Fabrizi, 2005).
Propiedades
IUPAC Name |
4-methoxy-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-9-8(3-4-11-9)10(6-7)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUCSUTXZHPUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646511 | |
| Record name | 4-Methoxy-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-methyl-1H-indole | |
CAS RN |
885522-46-3 | |
| Record name | 4-Methoxy-6-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)
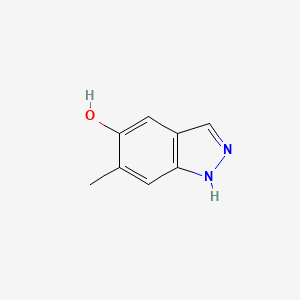
![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
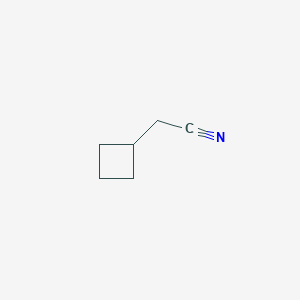
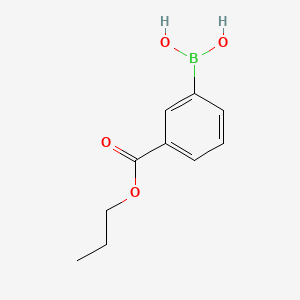
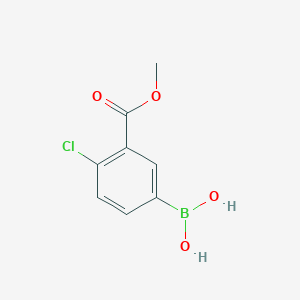
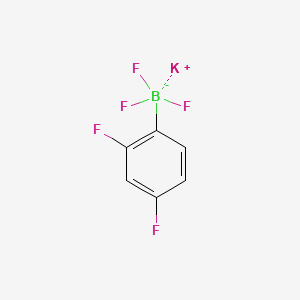
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)
